2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-imidazo[1,5-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-8(12)11-6(2)9-4-7(11)10-5/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPZHFAEYMBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=NC=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515234 | |
| Record name | 2,6-Dimethylimidazo[1,5-a]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-01-7 | |
| Record name | 2,6-Dimethylimidazo[1,5-a]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One
Established Synthetic Routes to the Imidazo[1,5-a]pyrimidin-4(1H)-one Nucleus
The construction of the core imidazo[1,5-a]pyrimidin-4(1H)-one structure relies on several foundational synthetic strategies that efficiently build the fused bicyclic system.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of the starting materials. beilstein-journals.org While direct MCRs for the specific 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one are not extensively detailed, related structures are often assembled using such convergent approaches. For instance, iodine-catalyzed three-component reactions involving aryl methyl ketones, 2-aminopyridines, and barbituric acids have been successfully employed to synthesize pyrimidine-linked imidazopyridines. nih.govacs.org
A key strategy that resembles an MCR for the imidazo[1,5-a]pyrimidine (B3256623) core involves the in situ generation of 1H-imidazol-4(5)-amine, which then undergoes cyclization with a 1,3-dicarbonyl compound. researchgate.net This approach combines the formation of the key amine intermediate and its subsequent cyclocondensation into a streamlined process, embodying the principles of reaction convergence and efficiency inherent to MCRs.
Cyclization reactions are the most direct and common methods for assembling the imidazo[1,5-a]pyrimidine ring system. A prominent route involves the condensation of a 1H-imidazol-4(5)-amine with a 1,3-diketone. researchgate.net To specifically construct the this compound, the reaction would utilize an appropriately substituted imidazole (B134444) precursor and pentane-2,4-dione (acetylacetone).
The general reaction involves the cyclization of an in situ generated 1H-imidazol-4(5)-amine with various 1,3-dicarbonyl compounds. researchgate.net When an asymmetrical 1,3-diketone is used, it can lead to the formation of a mixture of regioisomers. researchgate.net However, the use of a symmetrical diketone like pentane-2,4-dione provides a direct pathway to the desired 2,6-dimethyl substituted product. This type of condensation is a robust and fundamental method for creating the fused pyrimidinone ring onto the imidazole core.
Table 1: Cyclization Reaction for Imidazo[1,5-a]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 1H-imidazol-4(5)-amine (in situ) | Pentane-2,4-dione | Chloroform, reflux | This compound | researchgate.net |
| 1H-imidazol-4(5)-amine (in situ) | Asymmetrical 1,3-diketones | Chloroform, reflux | Mixture of regioisomers | researchgate.net |
Palladium-Catalyzed and Other Cross-Coupling Reactions in Imidazo[1,5-a]pyrimidinone Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific applications for the derivatization of this compound are not widely reported, the utility of these reactions has been demonstrated on closely related isomers and parent ring systems. For example, a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. nih.govacs.org This method provides a practical approach for creating substituted pyrimidines from readily available substrates under mild conditions. acs.org
Furthermore, Suzuki cross-coupling is frequently used for the synthesis and functionalization of related scaffolds like imidazo[4,5-b]pyridines, allowing for the introduction of various aryl and heteroaryl groups. nih.gov These established methods for related heterocyclic systems highlight the potential for applying palladium-catalyzed cross-coupling to introduce diverse substituents onto a pre-formed this compound core, particularly if a halogenated derivative is first prepared.
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for heterocyclic compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Novel methods applicable to the synthesis of related imidazopyrimidines include microwave-assisted, solvent-free reactions. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been effectively achieved through the condensation of 2-aminopyrimidine (B69317) and 2-bromoarylketones under microwave irradiation using basic alumina (B75360) (Al2O3) as a catalyst, completely avoiding the use of solvents. nih.gov Another green approach involves the use of gold nanoparticles as a catalyst for the synthesis of imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine in a green solvent. mdpi.com The use of alternative media such as ionic liquids, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) has also been reported for the synthesis of related pyrazolopyrimidines, offering advantages like enhanced reaction rates and catalyst reusability. cu.edu.eg These methodologies represent the forefront of sustainable synthesis and could be adapted for the production of this compound.
Table 2: Green Synthesis Approaches for Imidazopyrimidine-Related Scaffolds
| Methodology | Catalyst | Solvent/Conditions | Target Scaffold | Reference |
| Microwave-assisted synthesis | Alumina (Al2O3) | Solvent-free | Imidazo[1,2-a]pyrimidines | nih.gov |
| Nanocatalysis | Gold nanoparticles | Green solvent, heating | Imidazo[1,2-a]pyrimidines | mdpi.com |
| MCR in green solvent | None specified | Glycerol | Pyrazolo[3,4-d]pyrimidines | cu.edu.eg |
| Ionic liquid catalysis | 2-methyl-3-butylimidazolium chloride | Ionic liquid | Pyrazolopyrimidines | cu.edu.eg |
Functionalization and Post-Synthetic Modification of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a library of derivatives. Post-synthetic modification allows for the fine-tuning of the molecule's properties. Common functionalization strategies for related imidazopyrimidine systems include N-alkylation and electrophilic aromatic substitution.
For the closely related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one system, N-alkylation has been successfully performed using alkyl bromides under microwave irradiation to yield 8-alkyl derivatives. nih.gov Electrophilic substitution, such as bromination, is also a viable strategy. On the imidazo[1,2-a]pyrimidine ring, electrophiles tend to react at position 3, which is favored due to the π-excessive nature of the fused imidazole ring. nih.gov However, depending on the reaction conditions and the directing effects of existing substituents, other positions may also be functionalized. nih.gov These examples suggest that the this compound core could undergo similar N-alkylation at the available nitrogen atoms and electrophilic substitution, likely at the C3 position of the imidazole ring, to generate diverse analogs.
Table 3: Potential Functionalization Reactions
| Reaction Type | Reagents | Potential Site of Modification | Product Type | Reference (by analogy) |
| N-Alkylation | Alkyl halides (e.g., n-propyl bromide) | N1 or N8 | N-alkylated derivatives | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo derivative | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One
Electrophilic and Nucleophilic Substitution Reactions of the Imidazo[1,5-a]pyrimidinone Ring System
The imidazo[1,5-a]pyrimidine (B3256623) core possesses distinct regions of varying electron density, which govern its susceptibility to electrophilic and nucleophilic attack. The imidazole (B134444) moiety is generally electron-rich, predisposing it to electrophilic substitution, while the pyrimidine (B1678525) portion is electron-deficient, making it a target for nucleophiles.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) reactions are characteristic of electron-deficient heterocyclic systems like pyrimidines. nih.govnih.gov In the analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, sequential displacement of halides at the C5 and C7 positions by nucleophiles such as amines or aryloxy anions is a common strategy for derivatization. nih.gov For the imidazo[1,5-a]pyrimidinone system, nucleophilic attack is predicted to occur preferentially at the pyrimidine ring, particularly at positions activated by a suitable leaving group. The presence of the carbonyl group at C4 further enhances the electrophilicity of the pyrimidine ring carbons.
Electrophilic Substitution:
Conversely, the imidazole part of the fused ring system is more susceptible to electrophilic attack. While specific studies on 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one are limited, reactions on the related imidazo[1,5-a]pyridine (B1214698) scaffold show that electrophilic substitution, such as cyanation, can occur. rsc.org It is anticipated that electrophiles would target the carbon atoms of the imidazole ring in the title compound.
| Reaction Type | Target Ring | Predicted Reactive Sites | Governing Factors | Analogous System Example |
|---|---|---|---|---|
| Nucleophilic Substitution (SNAr) | Pyrimidine | C5, C7 (if substituted with a leaving group) | Electron-deficient nature of the ring, activating effect of the C4-carbonyl group. | Displacement of halides in 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine. nih.gov |
| Electrophilic Substitution | Imidazole | C1, C3 | Electron-rich nature of the imidazole ring. | Electrochemical cyanation of imidazo[1,5-a]pyridines. rsc.org |
Oxidation and Reduction Pathways of this compound Derivatives
The fused ring system of imidazo[1,5-a]pyrimidinones is susceptible to both oxidation and reduction, leading to significant structural modifications.
Oxidation:
A key metabolic pathway for related azaheterocycles involves oxidation catalyzed by cytosolic enzymes. The imidazo[1,2-a]pyrimidine (B1208166) moiety, for instance, is known to be rapidly metabolized by aldehyde oxidase (AO). researchgate.net This enzyme typically catalyzes the oxidation of electron-deficient carbon atoms in heteroaromatic rings. For this compound, the most probable sites of AO-mediated oxidation are the electron-deficient carbons within the pyrimidinone ring. Blocking these reactive sites is a common strategy in medicinal chemistry to improve the metabolic stability of drug candidates. researchgate.net
Reduction:
The reduction of the imidazo[1,5-a]pyrimidine core can also be achieved through catalytic hydrogenation. Studies on related imidazo[1,2-a]pyrimidine derivatives have demonstrated that partial reduction of the imidazole ring can occur. dergipark.org.tr Furthermore, in the synthesis of 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives, the pyrimidine ring exists in a reduced state. acs.orgnih.gov The introduction or removal of a double bond between the C3 and C4 positions has been shown to significantly alter the biological activity of these compounds, highlighting the importance of the ring's saturation level. acs.orgnih.gov
| Transformation | Reagents/Conditions | Affected Ring | Observed/Predicted Outcome | Reference System |
|---|---|---|---|---|
| Oxidation | Aldehyde Oxidase (AO) | Pyrimidine | Metabolic oxidation at electron-deficient carbon atoms. | Imidazo[1,2-a]pyrimidine. researchgate.net |
| Reduction | Catalytic Hydrogenation | Imidazole/Pyrimidine | Partial reduction of the imidazole ring or saturation of the pyrimidine ring. | Imidazo[1,2-a]pyrimidine, Tetrahydroimidazo[1,5-a]pyrimidines. dergipark.org.trnih.gov |
Rearrangement and Ring-Opening Reactions
Imidazo[1,5-a]pyrimidine systems can undergo significant structural transformations through rearrangement and ring-opening reactions, often triggered by acidic, basic, or photochemical conditions.
A prominent transformation in related aza-heterocycles is the Dimroth rearrangement, which involves the isomerization of the heterocyclic ring through a ring-opening and re-closure sequence. wikipedia.orgucl.ac.ukresearchgate.net This reaction typically occurs when the system is subjected to hydrolytic conditions, often in basic media. ucl.ac.ukresearchgate.net The mechanism involves nucleophilic attack (e.g., by a hydroxide (B78521) ion) on an electrophilic carbon of the pyrimidine ring, leading to cleavage of a C-N bond. Subsequent rotation and ring-closure result in a rearranged scaffold where heteroatoms have switched positions. researchgate.net
A novel version of the Dimroth rearrangement has been observed specifically for imidazo[1,5-a]pyrimidine derivatives. Under acidic conditions, these compounds can undergo an unusual recyclization to form 3H-imidazo[4,5-b]pyridine derivatives. researchgate.net This transformation involves the cleavage of a C-N bond and the formation of a new C-C bond. researchgate.net Additionally, photochemical conditions have been shown to induce ring-opening in the related imidazo[1,5-a]quinoline (B8571028) system, suggesting that this compound might exhibit similar photosensitivity. rsc.org
Complexation and Coordination Chemistry with Metal Centers, e.g., Platinum(II) and Palladium(II)
The nitrogen atoms within the imidazo[1,5-a]pyrimidine scaffold act as potential donor sites for coordination with metal centers. The coordination chemistry of the closely related imidazo[1,5-a]pyridine ligands with palladium(II) and platinum(II) has been well-documented. rsc.orgrsc.orgresearchgate.net
In these complexes, the imidazo[1,5-a]pyridine ligand typically acts as an N,N-bidentate ligand, coordinating to the metal center through the pyridine-like nitrogen atom (equivalent to N5 in the imidazo[1,5-a]pyrimidinone system) and a nitrogen atom from a substituent, often a pyridyl group attached at the C1 or C3 position. rsc.org X-ray diffraction studies of these complexes reveal a distorted square planar geometry around the Pd(II) or Pt(II) center. rsc.org
| Metal Center | Ligand System | Coordination Mode | Resulting Geometry | Potential Applications |
|---|---|---|---|---|
| Palladium(II) | Imidazo[1,5-a]pyridine | N,N-bidentate (via ring N and substituent N) | Distorted Square Planar | Catalysis (Suzuki, Heck reactions). rsc.orgresearchgate.net |
| Platinum(II) | Imidazo[1,5-a]pyridine | N,N-bidentate (via ring N and substituent N) | Distorted Square Planar | Biophysical studies, potential anticancer agents. rsc.orgnih.gov |
| Palladium(II) / Platinum(II) | This compound (Predicted) | Monodentate (via N5) or Bidentate (if suitably functionalized) | Square Planar | Catalysis, Materials Science. |
Structure Activity Relationship Sar and Molecular Design Principles for 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One Analogues
Elucidation of Key Pharmacophoric Features within the Imidazo[1,5-a]pyrimidin-4(1H)-one Scaffold
The pharmacological activity of compounds based on the imidazo[1,5-a]pyrimidin-4(1H)-one scaffold is dictated by a specific arrangement of pharmacophoric features. This bicyclic system, an analogue of purine, possesses a unique distribution of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that govern its interaction with biological targets. nih.govresearchgate.net
Key pharmacophoric features generally identified within the broader class of imidazopyrimidine scaffolds include:
Nitrogen Atoms: The nitrogen atoms within the fused ring system are critical. The imidazole (B134444) nitrogen can act as a hydrogen bond acceptor, while the pyrimidine (B1678525) nitrogens influence the electronic distribution and planarity of the core, which is essential for stacking interactions with aromatic residues in a target's binding site. nih.gov
The Carbonyl Group: The ketone group at the 4-position is a prominent hydrogen bond acceptor, a feature often crucial for anchoring the molecule within a protein's active site.
The spatial arrangement of these features creates a three-dimensional pharmacophore model that can be used to guide the design of new analogues with enhanced affinity and specificity for their intended biological targets.
Impact of Substituent Modifications on Molecular Interactions and Biological Activity
Systematic modification of substituents on the imidazo[1,5-a]pyrimidin-4(1H)-one core is a fundamental strategy for optimizing biological activity and drug-like properties. The nature, size, and electronic properties of these substituents can profoundly influence potency, selectivity, and metabolic stability.
In studies of related imidazo[1,2-a]pyrimidine (B1208166) scaffolds, modifications have shown predictable impacts on activity. For example, the introduction of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling has been used to explore the SAR of these scaffolds, leading to derivatives with cytotoxic effects. nih.gov Similarly, for dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-4-ones, a class of CK2 inhibitors, virtual screening and subsequent in vitro testing revealed that various derivatives could inhibit the enzyme in the low micromolar range, demonstrating the scaffold's suitability for modification. nih.gov
The following table summarizes general findings on substituent modifications from studies on related imidazopyrimidine scaffolds.
| Position of Substitution | Type of Substituent | Observed Impact on Activity/Properties | Reference |
| C3 (Analogous) | Morpholine (B109124) vs. Phenyl/Pyridyl | Replacing morpholine with phenyl increased potency but decreased solubility. Switching to pyridyl maintained potency with better solubility. | dundee.ac.uk |
| Phenyl Ring (Attached) | Fluoro, Urea (B33335) | A 4-fluoro group on a pendant phenyl ring boosted activity, while a urea group provided a better balance of potency, solubility, and metabolic stability compared to amides. | dundee.ac.uk |
| Imidazo[1,2-a]pyrimidine Core | Electron-donating groups (e.g., methoxy, morpholino) | Blocked oxidation by aldehyde oxidase (AO), improving metabolic stability. | researchgate.net |
These examples from closely related scaffolds highlight that small changes, such as adding a fluorine atom or replacing a ring system, can lead to significant improvements in the pharmacological profile. dundee.ac.ukresearchgate.net
Scaffold Hopping and Bioisosteric Replacement Strategies Involving Imidazo[1,5-a]pyrimidinone
Scaffold hopping and bioisosteric replacement are powerful drug design strategies aimed at identifying novel core structures that retain the key pharmacophoric features of a known active molecule. researchgate.netnih.gov These approaches are used to improve properties such as potency, selectivity, and pharmacokinetics, or to navigate around existing patents. nih.govscispace.com The imidazo[1,5-a]pyrimidinone scaffold can be involved in such strategies, either as the starting point or as a novel scaffold resulting from a hop.
Bioisosteric replacement involves substituting a part of a molecule with another fragment that has similar physical or chemical properties, thereby retaining the same biological activity. researchgate.net For example, a phenyl group might be replaced by a thiophene (B33073) or pyridine (B92270) ring to alter metabolic stability without losing binding affinity.
Scaffold hopping is a more significant change where the central core of a molecule is replaced with a chemically different motif, while preserving the three-dimensional orientation of essential functional groups. nih.gov This can lead to completely new chemical classes with improved drug-like properties. For instance, in the development of AMPAR negative modulators, an imidazo[1,2-a]pyrazine (B1224502) scaffold was replaced with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) core, which led to improved microsomal stability and efflux liabilities. nih.gov Similarly, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the mGlu2 receptor by hopping from a pyridone scaffold. nih.gov
The table below illustrates examples of scaffold hopping where related imidazopyrimidine cores were involved.
| Original Scaffold | Hopped Scaffold | Therapeutic Target/Goal | Outcome | Reference |
| Imidazo[1,2-a]pyrazine | Pyrazolo[1,5-c]pyrimidine | AMPAR Negative Modulators | Improved microsomal stability and reduced efflux. | nih.gov |
| Pyridone | Imidazo[1,2-a]pyridine (B132010) | mGlu2 Receptor Modulators | Identification of a novel, potent, and metabolically stable series. | nih.gov |
| Imidazopyridine | 1,2,4-Triazolopyridine | General Drug Design | Improved metabolic stability and decreased lipophilicity. |
These strategies demonstrate the versatility of heterocyclic scaffolds and the potential to discover novel derivatives based on the imidazo[1,5-a]pyrimidinone core by exploring alternative, bioisosteric ring systems.
De Novo Design Approaches Utilizing the Imidazo[1,5-a]pyrimidin-4(1H)-one Scaffold
De novo design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. nih.gov The imidazo[1,5-a]pyrimidin-4(1H)-one scaffold can serve as a foundational fragment or template in such design processes. By understanding the key interactions between the scaffold and a target protein, often through X-ray crystallography or molecular docking, new molecules can be "grown" within the active site, atom by atom or fragment by fragment. nih.gov
Computational approaches relevant to de novo design using this scaffold include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. Docking studies with the imidazo[1,5-a]pyrimidinone core can reveal key interactions and suggest positions for substituent modifications to enhance binding affinity. nih.govnih.gov For instance, docking was used to explain the structure-activity relationships of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. nih.gov
Virtual Screening: Large compound libraries can be computationally screened against a target to identify new molecules containing the imidazo[1,5-a]pyrimidinone scaffold or its bioisosteres that are predicted to be active. nih.gov
Fragment-Based Growth: The core scaffold can be used as a starting fragment. Computational algorithms can then suggest the addition of other chemical groups to unoccupied pockets of the binding site to increase affinity and selectivity.
These computational methods accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, reducing the time and resources required for lead identification and optimization. nih.govmdpi.com
Computational and Theoretical Studies of 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate a molecule's electronic structure and predict its geometry and reactivity. nih.govnih.gov For compounds in the imidazo[1,2-a]pyrimidine (B1208166) family, DFT methods, often employing basis sets like B3LYP/6-311++G(d,p), are used to perform geometric optimization and calculate various molecular properties. acs.orgsemanticscholar.org
A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
These calculations also allow for the determination of various global chemical reactivity descriptors that provide deeper insights into the molecule's behavior. nih.govacs.org
Table 1: Key Quantum Chemical Parameters Derived from DFT
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Correlates with electron-donating ability. |
| LUMO Energy | ELUMO | Correlates with electron-accepting ability. |
| Energy Gap | ΔE | Indicates chemical reactivity and stability. nih.gov |
| Absolute Hardness | η | Measures resistance to change in electron distribution. nih.gov |
| Absolute Softness | σ | The reciprocal of hardness, indicating reactivity. nih.gov |
| Electronegativity | χ | Describes the power to attract electrons. nih.gov |
| Electrophilicity Index | ω | Measures the energy lowering upon accepting electrons. nih.gov |
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting regions of reactivity for intermolecular interactions. nih.govirjweb.com
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To explore the therapeutic potential of 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one, molecular docking and dynamics simulations are employed to predict its interactions with biological targets, typically proteins or enzymes. jmpas.com
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govresearchgate.net The process involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). researchgate.net
Preparing the ligand (this compound) and the receptor for docking.
Using a docking algorithm (e.g., AutoDock) to fit the ligand into the receptor's binding site in various conformations. researchgate.netmdpi.com
Scoring the poses based on binding affinity (e.g., in kcal/mol) to identify the most stable complex. jmpas.comnih.gov
The results reveal crucial information, such as the binding energy and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. nih.govresearchgate.net For related imidazo[1,2-a]pyrimidine derivatives, docking studies have successfully identified key interactions responsible for inhibiting targets like Cyclin-Dependent Kinase 2 (CDK2) and enzymes involved in viral replication. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations are then used to assess the stability of the predicted ligand-receptor complex over time. benthamdirect.commdpi.com By simulating the movements of atoms and molecules, MD can confirm whether the interactions predicted by docking are maintained in a dynamic environment. mdpi.com Key metrics from MD simulations, such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), provide insights into the stability and flexibility of the complex. researchgate.netmdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Mechanistic Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models analyze a molecule's structure to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is crucial for determining its potential bioavailability and safety. nih.govresearchgate.net
For this compound, various computational tools and models can predict key drug-like properties. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps assess the likelihood of a compound being orally active. mdpi.comnih.gov
Table 2: Common In Silico ADME and Physicochemical Predictions
| Property | Description | Significance |
| Absorption | ||
| Gastrointestinal (GI) Absorption | Predicts the percentage of the compound absorbed from the gut. | High absorption is desirable for oral drugs. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the central nervous system. | Important for neurological targets; avoidance is key for others. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood. | Affects the free concentration of the drug available to act. mdpi.com |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. nih.gov |
| Excretion | ||
| Half-life (t½) | Predicted time for the drug concentration to reduce by half. | Influences dosing frequency. |
| Physicochemical | ||
| Lipophilicity (LogP) | The partition coefficient between octanol and water. | Affects absorption, solubility, and toxicity. researchgate.net |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties and absorption. mdpi.com |
These in silico predictions for the imidazo[1,5-a]pyrimidine (B3256623) scaffold help identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's pharmacokinetic profile. mdpi.commdpi.com
Ligand-Based and Structure-Based Molecular Design Methodologies
Insights gained from the computational studies described above are integral to both ligand-based and structure-based drug design. These methodologies guide the rational design of new derivatives of this compound with improved potency and selectivity.
Structure-Based Design: This approach is used when the three-dimensional structure of the biological target is known. arizona.edu Molecular docking results for this compound would provide a detailed map of its interactions within the target's binding site. This information allows medicinal chemists to design modifications to the scaffold that enhance these interactions. For example, a methyl group might be replaced with a larger or more polar group to fill an unoccupied hydrophobic pocket or form a new hydrogen bond, thereby increasing binding affinity. mdpi.com
Ligand-Based Design: When the structure of the target is unknown, ligand-based methods are employed. nih.gov This approach relies on the knowledge of other molecules (ligands) that are known to be active. By analyzing the common structural features and properties (pharmacophores) of a series of active imidazopyrimidine analogues, a model can be built to predict the activity of new, untested compounds. "Scaffold hopping," where the core structure is modified while retaining key pharmacophoric features, is a common technique used to discover novel classes of inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for instance, is considered a privileged structure for drug discovery due to its synthetic versatility, allowing for extensive structural modifications to optimize activity. nih.gov
By integrating these computational design strategies, researchers can efficiently explore the chemical space around the this compound core, prioritizing the synthesis of new compounds with the highest probability of success as therapeutic agents. nih.gov
Mechanistic Biological and Pharmacological Investigations of 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One Analogues Excluding Clinical Data
In Vitro Cellular and Biochemical Assays for Activity Profiling
A variety of in vitro cellular and biochemical assays have been employed to profile the activity of imidazo[1,5-a]pyrimidin-4(1H)-one analogues. For instance, a series of 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives were evaluated for their antitumor activity against mouse leukemia L1210 and human oral epidermoid carcinoma KB cell lines. nih.gov The cytotoxicity of these compounds was determined, with some derivatives showing activity comparable to the standard drug 5-fluorouracil (B62378). nih.gov
Antiproliferative activities of 2,6-disubstituted imidazo[4,5-b]pyridines, a related class of compounds, were assessed against a panel of human cancer cell lines, including Capan-1 (pancreatic adenocarcinoma), LN-229 (glioblastoma), DND-41 (acute lymphoblastic leukemia), K-562 (chronic myelogenous leukemia), and Z-138 (non-Hodgkin's lymphoma). nih.gov The inhibitory concentrations (IC50) were determined to quantify their potency. nih.gov
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar fused ring system, have been extensively studied. Their in vitro biological activities were evaluated for total antioxidant capacity, iron-reducing power, and scavenging activity against stable free radicals like 1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). johnshopkins.edu Additionally, their potential as anti-diabetic agents was assessed through inhibition assays for enzymes like α-amylase and α-glucosidase. johnshopkins.edusemanticscholar.org Anti-Alzheimer's potential was investigated by measuring the inhibition of acetylcholinesterase (AChE). johnshopkins.edusemanticscholar.org
The antimicrobial and antifungal effects of imidazo[1,2-a]pyrimidines have also been explored using various bacterial and fungal strains. mdpi.comnih.gov These studies help in determining the spectrum of activity and the minimum inhibitory concentrations (MIC) of these compounds.
Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors)
The diverse biological activities of imidazo[1,5-a]pyrimidinone analogues stem from their ability to interact with a range of molecular targets, including enzymes and receptors.
Kinase Inhibition Profiles of Imidazo[1,5-a]pyrimidinone Derivatives (e.g., BTK, FGFR, CDK2, TRKA, Aurora-A, KSP, EGFR, Fms-like Tyrosine Kinase 3)
The imidazo[1,5-a]pyrimidine (B3256623) scaffold is a recognized pharmacophore for kinase inhibition. Analogues have been shown to target several kinases involved in cell signaling and proliferation. For example, imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net A series of these compounds demonstrated single-digit micromolar IC50 values in in vitro enzyme assays. nih.gov
Furthermore, related pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various protein kinases. nih.gov Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been discovered as potent inhibitors of CDK4/6. researchgate.net The inhibition of Aurora kinases, which are crucial for mitosis, has also been a focus. A small molecule inhibitor, A1014907, which targets both Aurora A and B kinases, was found to be effective in multiple myeloma cell lines. nih.gov This compound also demonstrated inhibitory activity against Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov The activation of Aurora Kinase A (AURKA) has been linked to resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in lung cancer, suggesting that AURKA inhibitors could be used in combination therapies. nih.gov
| Compound Class | Target Kinase | Observed Activity |
|---|---|---|
| Imidazo[1,2-c]pyrimidin-5(6H)-one analogues | CDK2 | Inhibition with single-digit micromolar IC50 values. nih.gov |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives | CDK4/6 | Potent inhibition. researchgate.net |
| A1014907 (Aurora Kinase inhibitor) | Aurora A, Aurora B, FGFR3 | Inhibition leading to G2/M arrest and polyploidy in multiple myeloma cells. nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Various Protein Kinases | Identified as effective inhibitors. nih.gov |
Neutral Sphingomyelinase 2 (nSMase2) Modulation by Imidazo[1,5-a]pyrimidinone Analogues
Neutral sphingomyelinase 2 (nSMase2) has emerged as a therapeutic target for various diseases, including Alzheimer's disease. jhu.edu This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and is involved in the biogenesis of exosomes. mdpi.com A known nSMase2 inhibitor, PDDC, features an imidazo[1,2-b]pyridazine (B131497) ring. nih.govnih.gov Research has explored replacing this core with a pyrazolo[1,5-a]pyrimidine ring, leading to the synthesis of novel analogues. nih.govnih.gov Several of these new compounds, containing a pyrazolo[1,5-a]pyrimidin-3-amine scaffold, exhibited potent inhibition of human nSMase2, with some showing superior potency to PDDC. nih.govnih.gov
Other Relevant Enzyme and Receptor Interactions (e.g., COX-2, STAT3 phosphorylation, CRF1 receptor)
Analogues of imidazo[1,5-a]pyrimidinone have been investigated for their interaction with other important biological targets. For instance, novel benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine (B1208166) derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an inducible enzyme involved in inflammation and pain. nih.gov Molecular docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme. nih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein in cellular signaling, and its phosphorylation leads to its activation. A novel imidazo[1,2-a]pyridine (B132010) derivative has been shown to suppress STAT3 phosphorylation in breast and ovarian cancer cell lines. nih.gov This inhibition is part of a broader anti-inflammatory effect mediated through the STAT3/NF-κB signaling pathway. nih.gov
Elucidation of Signaling Pathway Modulation
The therapeutic effects of imidazo[1,5-a]pyrimidinone analogues are often a result of their ability to modulate specific cellular signaling pathways. Inhibition of kinases like CDK2, CDK4/6, and Aurora kinases directly impacts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov For example, the Aurora kinase inhibitor A1014907 induces G2/M arrest and polyploidy in multiple myeloma cell lines. nih.gov
A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This compound suppresses the phosphorylation of STAT3 and reduces the expression of downstream targets like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, pyrimido[4,5-d]pyrimidin-2-one analogues have been identified as blockers of the mutant RAS (mtRAS)-signaling pathway. researchgate.net These compounds were found to attenuate the phosphorylation of downstream molecules such as AKT and MEK, which are key components of the PI3K/AKT and MAPK signaling pathways, respectively. researchgate.net
Preclinical In Vitro Efficacy Studies (e.g., anti-tuberculosis, anticancer, anti-malarial, anti-inflammatory, anti-diabetic, anti-Alzheimer's, antioxidant activities)
The diverse molecular interactions of imidazo[1,5-a]pyrimidinone analogues have translated into a broad spectrum of preclinical in vitro efficacy.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of this class of compounds. Derivatives have shown cytotoxicity against various cancer cell lines, including leukemia, breast, colon, and liver cancer. nih.govnih.govrfppl.co.in For example, 8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione exhibited activity comparable to 5-fluorouracil against L1210 and KB cells. nih.gov
Anti-inflammatory Activity: The inhibition of COX-2 by benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine derivatives demonstrates their potential as anti-inflammatory agents. nih.gov Additionally, coumarin (B35378) hybrids, some of which contain pyrimidine-like structures, have been screened for their in vitro anti-inflammatory activity through anti-denaturation assays. nih.gov
Anti-diabetic Activity: Pyrazolo[1,5-a]pyrimidine derivatives have shown potential anti-diabetic effects by inhibiting α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. johnshopkins.edusemanticscholar.org
Anti-Alzheimer's Activity: The inhibition of nSMase2 and acetylcholinesterase by pyrazolo[1,5-a]pyrimidine analogues suggests their potential therapeutic utility in Alzheimer's disease. johnshopkins.edusemanticscholar.orgnih.govnih.gov
Antioxidant Activity: Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antioxidant properties in various in vitro assays, including DPPH and ABTS radical scavenging. johnshopkins.edusemanticscholar.org
Anti-tuberculosis and Antimicrobial Activity: Imidazo[1,2-a]pyrimidines have been investigated for their antitubercular and broader antimicrobial activities. nih.gov Structure-activity relationship studies on coumarin hybrids also indicated that certain substitutions could enhance anti-tubercular activity. nih.gov
Anti-malarial Activity: The imidazo[1,2-a]pyrimidine scaffold is also of interest for its potential antimalarial properties. nih.gov
| Activity | Compound Class | Key Findings |
|---|---|---|
| Anticancer | Imidazo[1,5-a]pyrimidine analogues | Cytotoxicity against various cancer cell lines, with some compounds showing activity comparable to standard chemotherapy drugs. nih.gov |
| Anti-inflammatory | Benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine derivatives | Selective inhibition of the COX-2 enzyme. nih.gov |
| Anti-diabetic | Pyrazolo[1,5-a]pyrimidine derivatives | Inhibition of α-amylase and α-glucosidase. johnshopkins.edusemanticscholar.org |
| Anti-Alzheimer's | Pyrazolo[1,5-a]pyrimidine analogues | Inhibition of nSMase2 and acetylcholinesterase. johnshopkins.edusemanticscholar.orgnih.govnih.gov |
| Antioxidant | Pyrazolo[1,5-a]pyrimidine derivatives | Scavenging of free radicals in DPPH and ABTS assays. johnshopkins.edusemanticscholar.org |
| Anti-tuberculosis | Imidazo[1,2-a]pyrimidines and related hybrids | Demonstrated activity against Mycobacterium tuberculosis. nih.govnih.gov |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One
Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is critical for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one (C₈H₉N₃O).
Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would display a pattern of fragment ions. Analyzing this pattern helps to confirm the structure, as the molecule breaks apart in predictable ways based on the strength of its chemical bonds and the stability of the resulting fragments. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would couple chromatographic separation with mass analysis, allowing for the identification of the compound in a complex mixture and confirming its purity. semanticscholar.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, IR spectroscopy would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the pyrimidinone ring. Other key signals would include C-H stretching from the methyl groups and the aromatic rings, as well as C=N and C=C stretching vibrations characteristic of the fused heterocyclic system. Raman spectroscopy would provide complementary information, particularly for non-polar bonds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the ring system. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. For related imidazo[1,5-a]pyrimidine (B3256623) systems, X-ray crystallography has been used to confirm molecular structures unambiguously. nih.gov
Chromatographic Methods (HPLC, UPLC, GC) for Purity and Separation Studies
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for analyzing non-volatile compounds. A specific method would be developed using an appropriate column (e.g., C18) and mobile phase to achieve a sharp, symmetrical peak for this compound, with the area of the peak being proportional to its concentration. nih.gov This allows for the quantification of purity. Gas Chromatography (GC) could also potentially be used if the compound is sufficiently volatile and thermally stable.
Future Research Directions and Unexplored Avenues for 2,6 Dimethylimidazo 1,5 a Pyrimidin 4 1h One Chemistry
Development of Novel Synthetic Methodologies for Architecturally Complex Analogues
The structural core of 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one provides a foundational template for the development of architecturally complex analogues. Future research should prioritize the establishment of novel and efficient synthetic routes to diversify this scaffold. Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, could provide rapid access to large libraries of derivatives. rsc.org
Furthermore, the strategic functionalization of the imidazo[1,5-a]pyrimidine (B3256623) core is a critical avenue for exploration. Modern synthetic techniques, including C-H bond activation and late-stage functionalization, would enable the introduction of various substituents at multiple positions on the heterocyclic ring. These approaches would bypass the need for lengthy de novo syntheses for each new analogue, thereby accelerating the drug discovery process. The development of tandem or domino reactions, where multiple bond-forming events occur sequentially in one pot, could also lead to the efficient synthesis of intricate molecular designs with high atom economy. rsc.org
| Synthetic Methodology | Potential Application for Analogue Synthesis | Key Advantages |
| Multicomponent Reactions (MCRs) | Rapid generation of diverse libraries by varying multiple starting materials simultaneously. | High efficiency, atom economy, and operational simplicity. |
| C-H Bond Activation | Direct introduction of functional groups onto the core scaffold without pre-functionalization. | Increased synthetic efficiency and access to novel chemical space. |
| Late-Stage Functionalization | Modification of complex, drug-like molecules in the final steps of a synthesis. | Rapidly creates analogues from a common advanced intermediate. |
| Photoredox Catalysis | Enables novel bond formations under mild conditions using visible light. | Access to unique reaction pathways and functional group tolerance. |
Exploration of Undiscovered Molecular Targets and Biological Pathways Beyond Current Research
While the biological activities of the broader imidazopyrimidine class are known, the specific molecular targets and pathways modulated by this compound derivatives remain largely unexplored. A significant future direction is the systematic screening of analogue libraries against a wide array of biological targets. This could involve high-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, which are implicated in numerous diseases.
Beyond target-based screening, phenotypic screening of derivatives in various cell-based assays (e.g., cancer cell lines, pathogen growth inhibition) could uncover unexpected biological activities. nih.gov Subsequent target deconvolution using advanced techniques such as chemical proteomics, thermal proteome profiling, and genetic approaches (e.g., CRISPR-Cas9 screening) would be essential to identify the specific proteins and pathways responsible for the observed phenotypes. This unbiased approach holds the potential to discover entirely new mechanisms of action and therapeutic applications for this scaffold.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers powerful tools to accelerate the research and development of this compound derivatives. Future work should integrate advanced computational modeling to gain a deeper understanding of molecular behavior and to guide predictive design. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of novel synthetic reactions, predict spectroscopic properties, and understand the electronic structure of the scaffold.
For drug discovery applications, molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding modes of novel analogues within the active sites of potential biological targets. nih.gov These insights can guide the rational design of more potent and selective inhibitors. Furthermore, the development of quantitative structure-activity relationship (QSAR) and machine learning models, trained on experimental screening data, could enable the rapid in silico prediction of the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Integration of this compound into Advanced Materials Science Research
The unique heterocyclic structure of the imidazo[1,5-a]pyrimidine core suggests significant, yet unexplored, potential in materials science. Fused aromatic systems of this nature often exhibit interesting photophysical properties. rsc.org Future research should focus on synthesizing derivatives and systematically characterizing their optical and electronic properties, such as absorption, fluorescence, and phosphorescence. mdpi.comresearchgate.net
This exploration could lead to applications in organic electronics. For instance, derivatives with high fluorescence quantum yields and appropriate energy levels could be investigated as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgvu.lt The inherent polarity and potential for intermolecular interactions also make this scaffold a candidate for the development of chemical sensors, where binding to an analyte could induce a measurable change in fluorescence. nih.gov Further investigations into properties like mechanochromism (color change upon mechanical force) and aggregation-induced emission (AIE) could open up applications in smart materials and bio-imaging. nih.gov
| Potential Application | Key Properties to Investigate | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability, suitable HOMO/LUMO energy levels. | Fused heterocyclic cores are common in materials used for efficient light emission. nih.govmdpi.com |
| Chemical Sensors | Solvatochromism, specific analyte binding, changes in emission upon binding. | The scaffold's structure can be modified to include binding sites that signal analyte presence through fluorescence changes. nih.gov |
| Fluorescent Probes for Bio-imaging | High photostability, large Stokes shift, cell permeability, low cytotoxicity. | Emissive properties could allow for visualization of cellular structures or processes. nih.gov |
| Mechanochromic Materials | Changes in solid-state emission color upon grinding or pressure. | Alterations in crystal packing induced by force can modify photophysical properties. nih.gov |
Synergistic Approaches in Combination with Other Chemical Entities for Enhanced Biological Modulation
The potential therapeutic efficacy of this compound derivatives could be significantly enhanced through synergistic combinations with other chemical entities. Future preclinical studies should investigate the effects of combining a lead analogue with established therapeutic agents. In oncology, for example, a derivative showing antiproliferative activity could be co-administered with a standard-of-care chemotherapeutic drug or a targeted agent. Such combinations could lead to enhanced tumor cell killing, the overcoming of drug resistance mechanisms, or a reduction in required dosages, thereby minimizing toxicity.
Another innovative approach is the design of hybrid molecules or conjugates. This involves covalently linking the this compound scaffold to another pharmacophore with a complementary mechanism of action. This strategy can create a single chemical entity with dual-targeting capabilities, potentially leading to improved efficacy and a lower likelihood of developing resistance compared to administering two separate drugs. The exploration of such synergistic strategies represents a sophisticated and promising direction for maximizing the therapeutic potential of this versatile scaffold.
Q & A
Q. What are the established synthetic methodologies for preparing 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one, and how can reaction parameters be optimized for scalability?
- Methodological Answer : The synthesis typically involves multicomponent reactions using enaminones and aminopyrimidinones under reflux conditions. For example, reacting enaminones with 6-amino-2-thioxo-pyrimidin-4-one in ethanol, catalyzed by chitosan, yields pyrido[2,3-d]pyrimidin-4(1H)-one derivatives . Optimization includes:
- Solvent selection : Polar solvents (e.g., ethanol) enhance solubility and reaction rates.
- Catalyst use : Chitosan improves regioselectivity and reduces byproducts.
- Temperature control : Reflux conditions (~78°C) balance reactivity and thermal decomposition.
- Stoichiometry : A 1:1 molar ratio of reactants minimizes side reactions.
Scalability requires iterative testing of these parameters, supported by TLC monitoring and yield calculations .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H-NMR : Critical for distinguishing regioisomers. For instance, a doublet at δ 8.42 ppm confirms a pyridine-2H proton, ruling out pyridine-4H isomers .
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and thione groups (~1250 cm⁻¹) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental analysis : Confirms stoichiometry (e.g., C: 57.86%, H: 4.60%, N: 21.31% in related compounds) .
Cross-referencing these datasets ensures structural accuracy and purity.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). The Colle-Salvetti correlation-energy formula, adapted into density functionals, accurately predicts properties like ionization potentials and electron affinities . For example:
- HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites for reactivity studies.
- Electrostatic potential maps : Visualize charge distribution for intermolecular interaction predictions.
Validation involves comparing computed spectra (e.g., UV-Vis) with experimental data .
Q. What strategies resolve contradictions in bioactivity data for imidazo[1,5-a]pyrimidin-4(1H)-one derivatives across different assays?
- Methodological Answer :
- Orthogonal assays : Compare enzymatic inhibition (e.g., IC50 in kinase assays) with cellular activity (e.g., proliferation assays) to account for permeability and metabolic stability .
- Stability testing : Use HPLC to verify compound integrity under assay conditions.
- Statistical analysis : Apply ANOVA to identify significant variances between replicates or assay platforms.
For kinase inhibitors like EGFR T790M mutants, recombinant enzyme assays (e.g., fluorescence polarization) paired with cellular validation (e.g., Western blotting for phosphorylation) reduce false positives .
Q. How are regioisomeric byproducts minimized during the synthesis of imidazo[1,5-a]pyrimidin-4(1H)-one derivatives?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on reactants direct cyclization to the desired position .
- Catalysts : Lewis acids (e.g., ZnCl2) enhance regioselectivity by stabilizing transition states .
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation.
For example, optimizing molar ratios (1:1.2 enaminone:aminopyrimidinone) reduces dimerization byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
